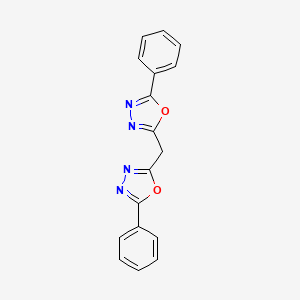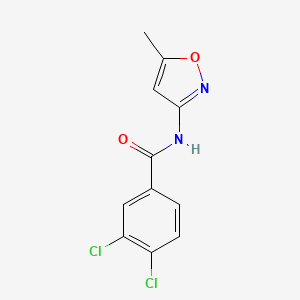
2,2'-methylenebis(5-phenyl-1,3,4-oxadiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-methylenebis(5-phenyl-1,3,4-oxadiazole), commonly known as MPO, is a heterocyclic compound that has gained significant attention in the field of scientific research. MPO is a versatile molecule that exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of MPO is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis and disruption of bacterial membrane integrity. MPO has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MPO has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further drug development. Additionally, MPO has been found to exhibit antioxidant activity and has been shown to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPO in lab experiments include its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, the limitations of using MPO in lab experiments include its limited solubility in water and its relatively short half-life.
Zukünftige Richtungen
There are several future directions for the research and development of MPO. One direction is the optimization of the synthesis method to improve the yield and purity of MPO. Another direction is the investigation of the structure-activity relationship of MPO to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of MPO and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, MPO is a versatile molecule that exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of MPO is relatively simple, and it has low toxicity in vitro and in vivo, making it a promising candidate for further drug development. Further research is needed to fully understand the mechanism of action of MPO and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
MPO can be synthesized through a variety of methods, including the reaction of hydrazine hydrate with 2-phenylacetylhydrazide, followed by cyclization with phenyl isocyanate. Another method involves the reaction of 2-phenylacetylhydrazide with phenyl isocyanate in the presence of phosphorus oxychloride. The synthesis of MPO is relatively simple and can be achieved through a one-pot reaction.
Wissenschaftliche Forschungsanwendungen
MPO has been extensively studied for its biological activities, including its antimicrobial, anticancer, and antiviral properties. Studies have shown that MPO exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). MPO has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MPO has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Eigenschaften
IUPAC Name |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-3-7-12(8-4-1)16-20-18-14(22-16)11-15-19-21-17(23-15)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFBEJQSDMIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)
![4-[1-(2,3-difluoro-6-methoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5665239.png)
![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)
![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5665256.png)
![ethyl 1-[(5-nitro-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5665264.png)
![(3R*,4S*)-4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]tetrahydrofuran-3-ol](/img/structure/B5665274.png)
![rel-(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5665279.png)
![5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5665285.png)
![4-methoxy-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)benzenesulfonamide](/img/structure/B5665301.png)

![1-(cyclobutylcarbonyl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5665309.png)
![2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5665314.png)
![2-(1H-benzimidazol-2-yl)-3-[(4-ethoxyphenyl)amino]acrylonitrile](/img/structure/B5665318.png)
